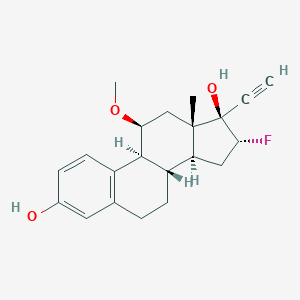

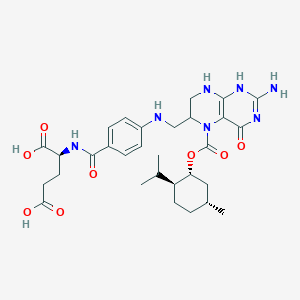

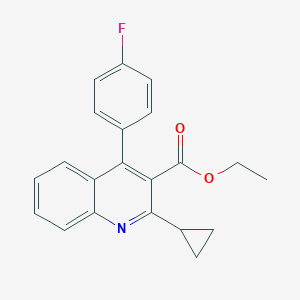

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

説明

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse pharmacological activities. The quinoline core structure is a common motif in medicinal chemistry, often associated with antiallergy, anticancer, and other therapeutic properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and modifications of existing quinoline structures. For instance, ethyl quinoline-3-carboxylates can be synthesized from indoles and halodiazoacetates through a cyclopropanation-ring expansion reaction, as reported in one study . Another approach involves the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester to produce fluorescent quinoline derivatives . These methods highlight the versatility of synthetic strategies to create various quinoline-based compounds with potential applications in different fields.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring enhances intravenous activity, while esters of this acid are preferred for oral activity . The substitution pattern on the quinoline core, such as the presence of a cyclopropyl group and a fluorophenyl ring, can significantly influence the binding affinity to biological targets, as seen in the development of GPCR ligands .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions that modify their structure and properties. The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes can yield quinolin-8-ols, which are important intermediates for further chemical transformations . Additionally, the synthesis of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves chemical reduction and nucleophilic addition reactions, demonstrating the reactivity of the quinoline scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined by X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . These properties are essential for understanding the compound's behavior in different environments and for its formulation into pharmaceutical agents.

科学的研究の応用

Synthesis and Characterization

- Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is used as an important intermediate in synthesizing pitavastatin calcium, a compound known for lowering blood lipids. It undergoes various chemical transformations, including reduction and bromination processes, to form different derivatives used in medicinal chemistry (Ei et al., 2014). Similarly, another study improved the synthesis of this intermediate for pitavastatin, highlighting its significance in pharmaceutical manufacturing (Wang Zhixiang, 2008).

Application in Furan Ring Formation

- A one-pot reaction of a related compound, ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, with tert-butyl acetoacetate resulted in the formation of furo[3,2-h]quinolines. This regioselective cyclization is a crucial process in organic chemistry, showing the compound's application in synthesizing novel chemical structures (M. Fujita et al., 1997).

Role in Synthesizing Heterocyclic Compounds

- A series of ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates were prepared from this compound, demonstrating its utility in creating diverse heterocyclic compounds. These compounds have potential applications in various fields including medicinal chemistry (Maram R. Al-Dweik et al., 2009).

Antibacterial and Antifungal Applications

- Novel series of quinoline derivatives incorporating cyclopropyl ring and sulfone linkage were synthesized from ethyl-2-cyclopropyl-4-(substituted phenylthio) quinoline-3-carboxylate. The antimicrobial activity of these compounds indicates potential applications in treating bacterial and fungal infections (Janki J. Patel et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRCWXJKFLLFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449844 | |

| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

CAS RN |

148516-11-4 | |

| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)